BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical properties of 3-Bromoazepan-
2-one

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromoazepan-2-one

Cat. No.: B1337900

An In-Depth Technical Guide on the Physicochemical Properties of 3-Bromoazepan-2-one
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data for 3-Bromoazepan-2-one.
While efforts have been made to ensure accuracy, this guide should be used for informational
purposes. All experimental work should be conducted with independently verified standards
and appropriate safety protocols.

Introduction

3-Bromoazepan-2-one, a halogenated derivative of caprolactam, serves as a valuable building
block in organic synthesis. Its structure, featuring a reactive bromine atom adjacent to an amide
carbonyl group within a seven-membered ring, makes it a versatile intermediate for introducing
the azepan-2-one scaffold into more complex molecules. This scaffold is of interest in medicinal
chemistry due to its presence in various biologically active compounds. This guide provides a
detailed overview of the known physicochemical properties of 3-Bromoazepan-2-one, outlines
common experimental protocols for its characterization, and presents logical workflows for its
analysis.

Physicochemical Properties

The fundamental physicochemical characteristics of 3-Bromoazepan-2-one are crucial for its
handling, reaction setup, and analytical method development. The properties are summarized
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below.

Core Properties

A compilation of the primary physical and chemical identifiers for 3-Bromoazepan-2-one is
presented in Table 1.

Table 1: Core Physicochemical Properties of 3-Bromoazepan-2-one

Property Value

Molecular Formula CeH10BrNO

Molecular Weight 192.05 g/mol

IUPAC Name 3-bromoazepan-2-one

CAS Number 6090-21-7

Canonical SMILES C1CCC(C(=O)NC1)Br

InChl Key YQBAKVXCMXNPLB-UHFFFAOYSA-N
Appearance White to off-white solid

Melting Point 103-107 °C

Predicted Properties

Computational predictions provide valuable insights into the behavior of a compound in various
chemical and biological systems.

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Source

Boiling Point 289.9+25.0 °C (at 760 mmHg) Chemspider
Density 1.5+0.1 g/cm3 Chemspider
pKa (most acidic) 14.80+0.40 Chemspider
LogP 0.93+0.34 Chemspider
Refractive Index 1.541 Chemspider

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization and use of 3-
Bromoazepan-2-one. The following sections describe standard methodologies.

Synthesis Protocol: Bromination of e-Caprolactam

A common method for the synthesis of 3-Bromoazepan-2-one involves the bromination of -
caprolactam.

Materials:

e-Caprolactam

e N-Bromosuccinimide (NBS)

» AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
o Carbon Tetrachloride (CCla) or other suitable non-polar solvent

e Sodium thiosulfate solution

o Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate
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e Dichloromethane or ethyl acetate for extraction
Procedure:

» Dissolve e-caprolactam in CCla in a round-bottom flask equipped with a reflux condenser and
a magnetic stirrer.

e Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

o Heat the mixture to reflux and irradiate with a UV lamp (or a 250W incandescent lamp) to
initiate the reaction. Monitor the reaction progress by TLC (Thin Layer Chromatography). The
reaction is typically complete when the denser NBS has been consumed and replaced by
floating succinimide.

e Cool the reaction mixture to room temperature and filter off the succinimide by-product.

o Wash the filtrate sequentially with sodium thiosulfate solution (to quench any remaining
bromine), saturated sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

 Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexane
mixture) to yield pure 3-Bromoazepan-2-one.

Analytical Characterization Workflow

A standard workflow for confirming the identity and purity of the synthesized 3-Bromoazepan-
2-one involves a series of spectroscopic and chromatographic analyses.
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Caption: Standard workflow for synthesis and analytical validation.
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3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e IH NMR: The proton NMR spectrum is used to confirm the arrangement of protons. Key
expected signals include a multiplet for the proton at the C3 position (adjacent to the
bromine), which is shifted downfield, and distinct signals for the diastereotopic protons of the
methylene groups in the azepane ring.

e 13C NMR: The carbon NMR spectrum confirms the carbon skeleton. The carbonyl carbon
(C2) will appear significantly downfield (~170-180 ppm), and the carbon bearing the bromine
(C3) will also be shifted downfield compared to its position in unsubstituted caprolactam.

3.2.2 Mass Spectrometry (MS)

o Methodology: Electrospray ionization (ESI) or electron impact (El) mass spectrometry can be
used.

o Expected Result: The mass spectrum should show a characteristic isotopic pattern for a
molecule containing one bromine atom, with two major peaks of nearly equal intensity
separated by 2 m/z units (corresponding to the 7°Br and 81Br isotopes). The molecular ion
peaks [M]+ or protonated molecule peaks [M+H]+ would be observed around m/z 192 and
194.

3.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy
* Methodology: The sample can be analyzed as a KBr pellet or a thin film.

o Expected Result: The spectrum should display characteristic absorption bands for the N-H
stretch (around 3200-3300 cm~1) and a strong amide | band (C=0 stretch) around 1650-
1680 cm~1. The C-Br stretch typically appears in the fingerprint region (500-700 cm~1).

Reactivity and Applications

The chemical reactivity of 3-Bromoazepan-2-one is dominated by the electrophilic carbon
atom bonded to the bromine. This makes it a prime substrate for nucleophilic substitution
reactions.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1337900?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

3-Bromoazepan-2-one

Strong, non-nucleophilic base
(e.g., DBU)

- —_———
~<

-7 . Elimination Products
< Electrophilic C3 Carbon > :
_______________________ (Dehydroazepinone)
Amine Hydroxide Alkoxide/Phenoxide
Nucleophile (R2NH) | (e.g., NaOH) (e.g., NaOR)

3-Aminoazepan-2-one
Derivatives

3-Hydroxyazepan-2-one 3-Alkoxy/Aryloxyazepan-2-one

Click to download full resolution via product page
Caption: Key reaction pathways for 3-Bromoazepan-2-one.

o Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (e.g., amines,
alcohols, thiols) to displace the bromide and form 3-substituted azepan-2-one derivatives.
This is the primary application in building more complex molecular architectures.

e Elimination Reactions: In the presence of a strong, non-nucleophilic base, 3-Bromoazepan-
2-one can undergo elimination to form an unsaturated lactam, a,3-dehydroazepinone.

Conclusion

3-Bromoazepan-2-one is a well-characterized synthetic intermediate with predictable
physicochemical properties and reactivity. Its utility in organic and medicinal chemistry is
primarily as an electrophilic building block for the introduction of the 3-substituted caprolactam
moiety. The analytical methods described herein provide a robust framework for its quality
control and characterization in a research and development setting. Further exploration of its
derivatives may lead to the discovery of novel therapeutic agents.

 To cite this document: BenchChem. [physicochemical properties of 3-Bromoazepan-2-one].
BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1337900#physicochemical-properties-of-3-
bromoazepan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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